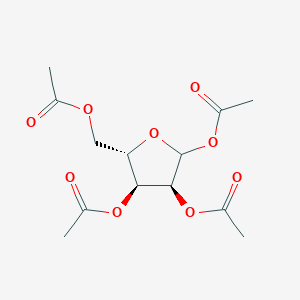

1,2,3,5-tetra-O-acetyl-L-ribofuranose

Description

Significance of L-Sugars and Their Acetylated Derivatives in Organic Chemistry

Sugars exist as enantiomers, which are mirror-image molecules designated as D- or L-forms. numberanalytics.com In nature, the vast majority of sugars, including ribose, are in the D-configuration. numberanalytics.com Consequently, the metabolic machinery of most organisms, including enzymes and transporters, is specifically adapted to recognize and process D-sugars. numberanalytics.com

L-sugars, being the non-natural enantiomers, are often resistant to these metabolic pathways. numberanalytics.com This metabolic stability is of great significance in medicinal chemistry. Drugs designed with an L-sugar backbone, such as L-nucleoside analogues, may exhibit longer biological half-lives and different activity profiles compared to their D-counterparts. nih.gov The unique stereochemistry of L-sugars provides a powerful tool in drug design to overcome metabolic breakdown and reduce off-target effects. numberanalytics.com

The acetylated derivatives of L-sugars are particularly important as they are the primary starting materials for incorporating these unique chiral structures into larger molecules. Acetylation renders the L-sugar stable and soluble in organic solvents, facilitating its use in various synthetic reactions. guidechem.com This chiral specificity is exploited in asymmetric synthesis, where the goal is to create a single desired enantiomer of a complex molecule. numberanalytics.commdpi.com

Research Context and Utility of 1,2,3,5-Tetra-O-acetyl-L-ribofuranose

This compound is the fully protected, L-enantiomer of the more common acetylated D-ribofuranose. Its primary utility is as a key intermediate in the synthesis of L-nucleoside analogues. lookchem.compharmaffiliates.com While its isomer, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, is widely used to create D-nucleoside analogues like uridine (B1682114) derivatives, the L-form is essential for accessing the corresponding L-series of compounds. pharmaffiliates.comchemicalbook.com

Research has demonstrated the importance of L-nucleosides as potent therapeutic agents. For example, various L-nucleoside analogues have shown significant antiviral activity against viruses like HIV and Hepatitis B. mdpi.comnih.gov The synthesis of these therapeutic candidates often begins with a stable, activated L-sugar precursor, for which this compound is a prime example. It serves as a glycosyl donor, providing the L-ribofuranose core that is coupled with a nucleobase (such as cytosine, thymine (B56734), or adenine) to form the target L-nucleoside. For instance, related L-ribofuranose derivatives have been used to synthesize L-4′-thionucleosides, which were evaluated for anti-tumor activity. nih.gov

The physical and chemical properties of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose are well-defined, making it a reliable reagent in synthetic protocols.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 144490-03-9 | guidechem.compharmaffiliates.com |

| Molecular Formula | C₁₃H₁₈O₉ | lookchem.comnih.gov |

| Molecular Weight | 318.28 g/mol | lookchem.comnih.gov |

| Appearance | White to off-white solid/crystals | guidechem.compharmaffiliates.com |

| Melting Point | 80-83 °C | lookchem.comsigmaaldrich.com |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727) and pyridine (B92270) | lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H18O9 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

[(2S,3S,4S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m0/s1 |

InChI Key |

IHNHAHWGVLXCCI-TXRDPFJMSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,5 Tetra O Acetyl L Ribofuranose

Chemical Synthesis Approaches

The chemical synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose is typically achieved through conventional, sequential reactions. These methods are designed to control the reactivity of the different hydroxyl groups on the L-ribose ring to achieve the desired tetra-acetylated furanose form.

Conventional Multi-Step Reaction Sequences

The traditional synthesis is a three-stage process that begins with the formation of a methyl ribofuranoside, followed by acetylation of the remaining free hydroxyl groups, and concluding with acetolysis to replace the anomeric methoxy (B1213986) group with an acetate (B1210297) group. google.com

The initial step in the synthesis involves the formation of a methyl L-ribofuranoside, which acts as a protective group for the anomeric carbon. This is typically achieved by reacting L-ribose with a lower alkanol, such as methanol (B129727), in the presence of a strong inorganic acid catalyst like hydrochloric acid (HCl). google.comgoogle.com This reaction favors the formation of the five-membered furanose ring structure. The resulting methyl L-ribofuranoside possesses free hydroxyl groups at positions 2, 3, and 5.

Following the acetal (B89532) formation, the subsequent acetylation of these hydroxyl groups is carried out. A common method involves using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). google.com This step proceeds to form 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose. The pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct.

The final step is the acetolysis of the methyl glycoside to introduce the acetyl group at the anomeric (C1) position. This is accomplished by treating the 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose with a mixture of acetic acid and acetic anhydride, catalyzed by a strong acid, typically concentrated sulfuric acid. google.com This reaction cleaves the methyl glycoside and replaces it with an acetyl group, yielding the final product, this compound.

A significant aspect of this final step is the establishment of an equilibrium between the α- and β-anomers of the product. The conversion of L-ribose to this compound typically produces a molar mixture of β/α-anomers, with ratios commonly ranging from 2:1 to 3:1. google.com While the β-anomer is often the desired product for subsequent reactions, the presence of the α-anomer necessitates either separation, which can be costly and reduce yields, or utilization of the mixture. google.com

Optimization of Reaction Conditions and Catalyst Systems

To improve the efficiency and cost-effectiveness of the synthesis, research has focused on optimizing reaction conditions, including the choice of catalysts, solvent systems, and temperature.

Acid Catalysis in Acetylation and Acetolysis

Strong inorganic acids are crucial catalysts in both the initial acetal formation and the final acetolysis step. Hydrochloric acid is frequently used to catalyze the formation of methyl L-ribofuranoside from L-ribose and methanol. google.com

For the acetolysis step, concentrated sulfuric acid is the most commonly employed catalyst. google.com It facilitates the conversion of the intermediate triacetate compound to the final tetra-acetylated product. The strong acidic environment promotes the cleavage of the anomeric methyl group and its substitution by an acetyl group. The choice of a strong acid is critical for the reaction to proceed efficiently.

Table 1: Common Acid Catalysts in the Synthesis of this compound

| Reaction Step | Catalyst | Function |

| Acetal Formation | Hydrochloric Acid (HCl) | Catalyzes the reaction of L-ribose with methanol to form methyl L-ribofuranoside. google.com |

| Acetolysis | Sulfuric Acid (H₂SO₄) | Catalyzes the replacement of the anomeric methyl group with an acetyl group. google.com |

Solvent Systems and Temperature Effects on Reaction Outcomes

The choice of solvent and the control of temperature are critical factors that influence the reaction rates, yields, and the anomeric ratio of the final product.

In the acetal formation step, an excess of the alcohol, typically methanol, is used as both the reactant and the solvent medium. google.com This reaction is generally carried out at temperatures ranging from 0°C to 30°C, with room temperature (18°C to 25°C) being preferred. google.com

For the acetylation of the hydroxyl groups, pyridine is a common solvent and catalyst. google.com The subsequent acetolysis is performed in a solvent system of acetic acid and acetic anhydride. google.com One synthetic example details maintaining the temperature at 0±5°C during the addition of sulfuric acid, then allowing the reaction to proceed at room temperature for 1.5 hours before cooling again. chemicalbook.com This careful temperature control can influence the selectivity of the reaction, leading to a high ratio of the β-anomer (α/β ratio of 6/94) and a total reaction yield of the β-anomer from L-ribose of 73%. chemicalbook.com

The temperature can also play a significant role in the stereoselectivity of glycosylation reactions in general, with higher temperatures sometimes favoring the formation of the α-glycoside. This is attributed to differences in the entropy and energy of the competing reaction pathways. nih.govresearchgate.net While specific studies on the temperature-dependent anomeric selectivity for this exact compound are not extensively detailed in the provided context, the general principles of carbohydrate chemistry suggest that temperature is a key parameter to control for achieving a desired anomeric ratio.

Table 2: Influence of Reaction Conditions on Synthesis Outcome

| Step | Solvent System | Temperature | Observed Outcome |

| Acetal Formation | Methanol | 0°C to 30°C | Formation of methyl L-ribofuranoside. google.com |

| Acetylation | Pyridine / Acetic Anhydride | Not specified | Acetylation of free hydroxyl groups. google.com |

| Acetolysis | Acetic Acid / Acetic Anhydride | 0±5°C to Room Temp. | High yield of β-anomer (α/β ratio 6/94). chemicalbook.com |

Precursor Carbohydrate Transformations for this compound

Synthesis from L-Ribose and its Derivatives

The most direct chemical route to this compound involves the per-O-acetylation of L-ribose. This transformation is typically accomplished using an excess of an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine, which also often serves as the solvent. The reaction proceeds to acetylate all four hydroxyl groups of the L-ribofuranose ring.

A common procedure involves the treatment of L-ribose with acetic anhydride and pyridine. The reaction can also be catalyzed by a strong acid, such as sulfuric acid, in a medium of acetic acid and acetic anhydride. This acetolysis of an intermediate, such as a methyl L-ribofuranoside, leads to the formation of the desired tetra-O-acetylated product. These reactions typically produce a mixture of α and β anomers, with the β-anomer often being the major product. For instance, a described method starting from 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose, which is obtainable from L-ribose, involves treatment with acetic anhydride, acetic acid, pyridine, and a catalytic amount of concentrated sulfuric acid. This process has been reported to yield a crude product containing a high ratio of the β-anomer (α/β ratio of 6/94), with a total reaction yield of the β-anomer from L-ribose being 73%. researchgate.net

The general chemical transformation can be summarized as follows:

Starting Material: L-Ribose or a derivative (e.g., methyl L-ribofuranoside).

Reagents: Acetic anhydride, a base (e.g., pyridine), and optionally a strong acid catalyst (e.g., sulfuric acid).

Product: A mixture of α- and β-1,2,3,5-tetra-O-acetyl-L-ribofuranose.

Table 1: Summary of a Synthetic Route from an L-Ribose Derivative

| Step | Starting Material | Reagents | Key Conditions | Product | Yield (β-anomer from L-ribose) | Anomer Ratio (α/β) |

| Acetolysis | 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose | Acetic anhydride, Acetic acid, Pyridine, Conc. H₂SO₄ | 0°C to room temperature | This compound | 73% | 6/94 |

Stereochemical Inversion Strategies from D-Sugars (e.g., D-Ribose, D-Lyxose, L-Arabinose)

Due to the higher natural abundance and lower cost of certain D-sugars compared to L-ribose, synthetic strategies involving stereochemical inversion are of significant interest. These methods transform an enantiomerically pure D-sugar into the desired L-sugar derivative through one or more stereocenter inversions.

From L-Arabinose: L-Arabinose can be converted to L-ribose, which is then acetylated. The conversion of L-arabinose to L-ribose can be challenging due to the need for epimerization at the C2 position. However, both chemical and enzymatic methods have been explored for this transformation. Once L-ribose is obtained, it can be peracetylated as described in the previous section.

From D-Lyxose: The synthesis of L-ribose derivatives from D-lyxose also represents a viable stereochemical inversion strategy. This would involve inversion at C2 and C3 of the D-lyxose backbone to arrive at the L-ribose configuration.

These stereochemical inversion strategies, while often involving more synthetic steps than starting directly from L-ribose, offer a significant advantage in terms of precursor cost and availability.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis. These approaches can offer milder reaction conditions, reduce the need for protecting groups, and provide high regioselectivity and stereoselectivity.

Enzyme-Catalyzed Acetylation and Deacetylation Reactions

While direct enzymatic per-O-acetylation of L-ribose to yield the tetra-acetylated product is not extensively documented, the reverse reaction, regioselective deacetylation, has been demonstrated for the D-enantiomer, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. Lipases, such as that from Candida rugosa, have been shown to catalyze the regioselective deacetylation at the 5-position of the D-enantiomer. nih.gov This suggests that lipases can indeed interact with the peracetylated ribofuranose scaffold and could potentially be used in the reverse reaction (acetylation) under non-aqueous conditions.

The principle of enzymatic acetylation often involves the use of an acyl donor, such as vinyl acetate or acetic anhydride, in an organic solvent. Lipases are known to catalyze transesterification reactions under these conditions. The regioselectivity of such an acetylation on L-ribose would be a critical factor. It is plausible that a combination of chemical and enzymatic steps could be employed, where an initial chemical acetylation is followed by enzymatic modification to achieve the desired product.

Regioselective Enzymatic Modifications of Ribofuranose Scaffolds

The ability of enzymes to selectively modify specific hydroxyl groups on a sugar scaffold is a powerful tool in carbohydrate synthesis. Lipases have been widely used for the regioselective acylation and deacylation of various sugars and their derivatives.

For instance, the primary hydroxyl group of furanosides is often selectively acylated by lipases in organic solvents. This principle could be applied to a derivative of L-ribose. For example, if a specific mono- or di-acetylated L-ribofuranose derivative is required, enzymatic catalysis could provide a direct route that might be challenging to achieve through purely chemical means due to the similar reactivity of the secondary hydroxyl groups.

Furthermore, enzymatic methods have been developed for the conversion of precursor sugars. For example, L-arabinose can be converted to L-ribose using a combination of L-arabinose isomerase and mannose-6-phosphate (B13060355) isomerase. researchgate.net This enzymatically produced L-ribose could then be subjected to chemical or further enzymatic acetylation to yield this compound. This combination of enzymatic synthesis of the precursor followed by acetylation represents a viable chemo-enzymatic pathway.

Table 2: Enzymes in Chemo-Enzymatic Approaches Relevant to this compound Synthesis

| Enzyme | Reaction Type | Substrate/Product Relevance |

| Lipase (B570770) (Candida rugosa) | Deacetylation | Regioselective deacetylation of the D-enantiomer suggests potential for L-enantiomer modification. nih.gov |

| L-Arabinose Isomerase | Isomerization | Converts L-arabinose to L-ribulose, a step towards L-ribose synthesis. researchgate.net |

| Mannose-6-Phosphate Isomerase | Isomerization | Converts L-ribulose to L-ribose, the direct precursor for acetylation. researchgate.net |

Stereochemical Aspects and Anomeric Control in 1,2,3,5 Tetra O Acetyl L Ribofuranose Synthesis

Formation and Separation of Alpha and Beta Anomers

The synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose from L-ribose typically results in a mixture of the alpha (α) and beta (β) anomers. google.com The acetylation of L-ribose, often carried out using acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or sulfuric acid, leads to the formation of both anomers. google.comgoogle.com The ratio of these anomers can vary, with molar mixtures of β/α anomers commonly ranging from 2:1 to 3:1. google.com

For laboratory-scale separations, column chromatography using silica (B1680970) gel is a conventional method to isolate the pure anomers from the reaction mixture. google.com High-performance liquid chromatography (HPLC) is also utilized for the analysis and separation of the anomeric mixture. chemicalbook.com

Table 1: Anomer Ratios and Separation Techniques

| Starting Material | Reaction Conditions | Anomer Ratio (β:α) | Separation Method | Reference |

|---|---|---|---|---|

| L-ribose | Acetic anhydride, pyridine, acetolysis with acetic acid, acetic anhydride, and sulfuric acid | 2:1 to 3:1 | Recrystallization from ethyl ether | google.com |

| 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose | Acetic anhydride, acetic acid, pyridine, concentrated sulfuric acid | 94:6 | Not specified for separation, analyzed by HPLC | chemicalbook.com |

| L-ribose | Not specified in detail | Mixture of α/β | Column chromatography (silica gel) | google.com |

Strategies for Anomeric Selectivity and Control

Given the challenges and costs associated with separating the anomers, significant research has focused on developing synthetic strategies that favor the formation of a specific anomer, typically the β-anomer, which is often the desired isomer for subsequent glycosylation reactions. google.com

One approach to achieve anomeric control involves the use of specific catalysts and reaction conditions. For instance, the use of trifluoromethanesulfonic acid (triflic acid) as a catalyst in the glycosylation reaction with the pure alpha-anomer of this compound has been demonstrated. google.com While this doesn't control the initial formation of the anomers, it provides a method to utilize the otherwise discarded α-anomer.

A chemo-enzymatic route has also been described for the synthesis of tetra-O-acetyl-L-ribofuranose from D-lyxose, which involves a lipase-catalyzed regioselective transesterification. researchgate.net Enzymatic methods can offer high stereoselectivity, providing a powerful tool for controlling the anomeric configuration. researchgate.net Lipases, for example, have been used for the regioselective deacetylation of peracetylated ribofuranose, which can be a step in a synthetic route designed to yield a specific anomer. researchgate.netnih.gov

Furthermore, the choice of protecting groups on the sugar can influence the stereochemical outcome of glycosylation reactions. While not directly about the synthesis of the tetra-acetylated compound itself, the principles of neighboring group participation are relevant. For instance, a participating group at the C2 position can direct the incoming nucleophile to the opposite face of the molecule, leading to the formation of a 1,2-trans glycoside.

Enantiomeric Relationship to D-Ribofuranose Acetylated Analogues

This compound is the enantiomer of 1,2,3,5-tetra-O-acetyl-D-ribofuranose. pharmaffiliates.comchemicalbook.com Enantiomers are non-superimposable mirror images of each other. mdpi.commasterorganicchemistry.com This means that L-ribofuranose and its derivatives, including the tetra-acetylated form, have the opposite stereochemical configuration at every chiral center compared to their D-counterparts. mdpi.comwikipedia.org

The D- and L- notation for sugars is determined by the configuration of the chiral carbon furthest from the anomeric carbon. masterorganicchemistry.com In the case of ribose, this is the C4 carbon. wikipedia.org While naturally occurring sugars are predominantly in the D-form, the L-enantiomers are crucial for the synthesis of L-nucleoside analogues, which have shown significant antiviral activities. researchgate.net

The synthesis of L-ribose and its derivatives can be accomplished from D-sugars through multi-step chemical transformations. researchgate.net For example, a practical synthesis of peracylated derivatives of β-L-ribofuranose from D-ribose has been developed. researchgate.net This underscores the importance of stereochemical control throughout the synthetic pathway to arrive at the desired L-enantiomer. The physical and chemical properties of enantiomers are identical, except for their interaction with other chiral molecules and their effect on plane-polarized light (optical rotation). masterorganicchemistry.com

Applications of 1,2,3,5 Tetra O Acetyl L Ribofuranose As a Key Synthetic Intermediate

Precursor in L-Nucleoside Synthesis

The synthesis of L-nucleosides, which are enantiomers of naturally occurring D-nucleosides, is a significant area of medicinal chemistry. L-nucleosides have demonstrated potent antiviral and anticancer activities, often attributed to their ability to act as chain terminators in DNA or RNA synthesis or as inhibitors of key viral enzymes, while being less susceptible to degradation by cellular enzymes. 1,2,3,5-Tetra-O-acetyl-L-ribofuranose is a key starting material for introducing the L-ribofuranosyl moiety in these synthetic analogues. tandfonline.comchemicalbook.comresearchgate.net

This compound is utilized in the glycosylation of various heterocyclic bases to produce both pyrimidine (B1678525) and purine (B94841) L-nucleoside analogues. The acetyl protecting groups facilitate the coupling reaction with the nucleobase, and their subsequent removal yields the target L-nucleoside.

While the D-isomer is commonly used for pyrimidine nucleoside synthesis, such as analogues related to uridine (B1682114), the L-isomer follows similar synthetic strategies. chemicalbook.compharmaffiliates.com For instance, L-ribofuranose derivatives are key for preparing L-uridine, L-cytidine, and L-thymine nucleosides. researchgate.net

In the realm of purine analogues, 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose has been used in the synthesis of L-ribose-containing inosine (B1671953) monophosphate (IMP) analogues. nih.gov In one example, the N1-glycosylation of a protected 8-bromohypoxanthine (B1496474) derivative was achieved using 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose in the presence of DBU and TMSOTf to create the L-ribosyl scaffold. nih.gov This demonstrates its utility in creating purine-based L-nucleosides for further biological investigation. nih.gov The synthesis of L-adenosine from L-ribofuranose derivatives has also been a subject of study. acs.org

Table 1: Examples of L-Nucleoside Analogues Synthesized from L-Ribofuranose Derivatives

| Nucleoside Analogue Class | Specific Example/Target | Starting L-Sugar Derivative | Key Reagents |

| Purine | L-ribose-N1-IMP analogue | 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose | DBU, TMSOTf |

| Pyrimidine | L-Uridine, L-Cytidine | Peracylated L-ribofuranose | Vorbrüggen conditions |

| Purine | L-Adenosine | L-Ribofuranose derivatives | Not specified |

This table is generated based on synthetic strategies discussed in the cited literature.

The unique properties of L-nucleosides have spurred the development of various modified versions for advanced research, particularly in the fields of antiviral and anticancer drug discovery. This compound serves as a precursor for these modifications. For instance, L-ribofuranose derivatives are essential for creating analogues that can act as potential inhibitors of HIV. tandfonline.comchemicalbook.com The synthesis of 4-thio-L-ribofuranose and the corresponding adenine (B156593) nucleosides represents a modification of the sugar ring itself, which can significantly impact biological activity. acs.org

Furthermore, the synthesis of L-nucleosides with modified nucleobase moieties has been explored. These modifications aim to enhance the therapeutic index by improving target specificity and reducing toxicity. The stability of the L-glycosidic bond to enzymatic cleavage makes these compounds particularly interesting for in vivo studies.

Intermediate in the Synthesis of Antiviral Agents (e.g., Levovirin)

A prominent application of this compound is its role as a key intermediate in the synthesis of Levovirin, the L-enantiomer of the broad-spectrum antiviral drug ribavirin. google.com Levovirin itself does not possess direct antiviral activity but is investigated for its immunomodulatory effects.

Table 2: Key Steps in the Synthesis of a Levovirin Intermediate

| Step | Starting Material | Key Transformation | Product |

| 1 | L-Ribose | Acetal (B89532) formation, acetylation, and acetolysis | This compound (mixture of anomers) |

| 2 | This compound | Glycosylation with a triazole ester | Methyl-1-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)-1,2,4-triazole-3-carboxylate |

| 3 | Levovirin intermediate from Step 2 | Ammonolysis | Levovirin |

This table outlines the general synthetic pathway to Levovirin, highlighting the role of this compound.

Role in the Construction of Oligonucleotide Mimetics (e.g., for Antisense Applications)

L-ribofuranose derivatives are valuable in the synthesis of oligonucleotide mimetics for antisense applications. tandfonline.comchemicalbook.com Antisense oligonucleotides are short, synthetic nucleic acid strands designed to bind to a specific messenger RNA (mRNA) sequence, thereby inhibiting the translation of a particular protein. A major challenge in antisense therapy is the degradation of natural oligonucleotides by cellular nucleases.

Oligonucleotides composed of L-nucleosides, often referred to as L-DNA or L-RNA, are resistant to nuclease degradation. tandfonline.comchemicalbook.com The synthesis of these nuclease-resistant oligonucleotides requires the corresponding L-ribofuranose building blocks. L-ribofuranose derivatives, which can be prepared from precursors like this compound, are essential for constructing these L-oligonucleotides. tandfonline.comchemicalbook.com The development of α-L-ribo configured LNA-type C-aryl nucleosides for incorporation into oligonucleotides further highlights the importance of L-ribose chemistry in this field. nih.gov

Utility in the Synthesis of Other Carbohydrate-Derived Scaffolds (e.g., Pyrrolidine (B122466) Sugars)

Beyond nucleosides, this compound and related L-ribose derivatives are versatile starting materials for the synthesis of other complex carbohydrate-derived scaffolds, such as pyrrolidine sugars (iminosugars). These compounds are structural mimics of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom.

Pyrrolidine-based iminosugars are potent inhibitors of glycosidases and glycosyltransferases and have potential applications in the treatment of various diseases, including diabetes, viral infections, and cancer. The synthesis of these molecules often starts from readily available carbohydrates. For instance, the synthesis of pyrrolidine analogues of pochonicine and its stereoisomers has been achieved starting from enantiomers of sugars like L-arabinose and L-xylose, which are structurally related to L-ribose. guidechem.com The synthesis of 4'-acetamidoadenosine and other derivatives of 4-amino-4-deoxy-D-ribose showcases the conversion of a ribose scaffold into a pyrrolidine-containing nucleoside. acs.org While specific examples starting directly from this compound are less common in the literature, the established synthetic routes from other L-pentoses demonstrate the utility of L-sugar precursors in constructing these valuable scaffolds.

Advanced Analytical Characterization Techniques for Structural Elucidation of Acetylated Ribofuranose Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Assignment and Structural Confirmation

The anomeric configuration (α or β) is determined primarily by the chemical shift (δ) and the coupling constant (J) of the anomeric proton (H1). Generally, the anomeric proton of β-anomers in furanose rings resonates at a higher field (lower ppm) compared to the α-anomer. However, the most definitive evidence comes from the ³J(H1,H2) coupling constant. In furanose rings, the coupling constant between cis protons is typically larger than that between trans protons. For ribofuranose derivatives, the β-anomer has a trans relationship between H1 and H2, which results in a small coupling constant (typically < 2 Hz). Conversely, the α-anomer, with a cis H1-H2 relationship, would exhibit a larger coupling constant (around 3-5 Hz). nih.gov

The ¹H NMR spectrum of the enantiomeric compound, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, provides the expected chemical shifts and assignments, which are identical for the L-isomer. chemicalbook.com The anomeric proton (H1) appears as a singlet or a very finely split doublet, consistent with a small coupling constant to H2, confirming the β-configuration. The signals for the other ring protons (H2, H3, H4, and H5) are found in the range of 4.1 to 5.4 ppm, while the methyl protons of the four acetyl groups appear as distinct singlets between 2.0 and 2.2 ppm.

Detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.

¹H NMR Data for 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose (in CDCl₃) (Data is for the enantiomeric D-isomer, which has an identical spectrum) chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) |

| A (Anomeric H1) | 6.165 |

| B (H3) | 5.354 |

| C (H2) | 5.346 |

| D (H4) | 4.378 |

| E (H5a) | 4.330 |

| F (H5b) | 4.154 |

| G (Acetyl CH₃) | 2.135 |

| J (Acetyl CH₃) | 2.105 |

| K (Acetyl CH₃) | 2.098 |

| L (Acetyl CH₃) | 2.081 |

Chromatographic Methods for Purity Assessment and Anomeric Ratio Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 1,2,3,5-tetra-O-acetyl-L-ribofuranose and for quantifying the ratio of α and β anomers that may be present as a result of the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of acetylated sugars. For 1,2,3,5-tetra-O-acetyl-ribofuranose, reverse-phase HPLC is an effective technique. A typical method involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as the acetylated sugar lacks a strong UV chromophore. helixchrom.com This method can effectively separate the α and β anomers, allowing for the determination of their ratio in a sample.

Example HPLC Method for Separation of 1,2,3,5-tetra-O-acetyl-ribofuranose helixchrom.com

| Parameter | Condition |

| Column | Amaze HD (4.6x250 mm, 5 µm, 100Å) |

| Mobile Phase | 85% Acetonitrile with 15 mM Ammonium Acetate (B1210297), pH 4 |

| Detection | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 3 µL |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile carbohydrate derivatives. Due to their low volatility, sugars and their derivatives often require derivatization before GC analysis. However, the acetyl groups in this compound increase its volatility sufficiently for direct GC analysis. thermofisher.com

The analysis is typically performed on a capillary column with a mid-polarity stationary phase, such as a cyanopropylphenyl polysiloxane phase. thermofisher.com A temperature-programmed oven is used to ensure the elution of the compound and its isomers. The temperature program typically starts at a lower temperature and is ramped up to a higher temperature to achieve good separation. researchgate.net A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides both retention time data for quantification and mass spectral data for structural confirmation.

General GC-MS Conditions for Acetylated Sugar Analysis researchgate.net

| Parameter | Condition |

| Column | Zebron ZB-1701 capillary GC column (30 m × 0.25 mm × 0.25 µm) or similar |

| Carrier Gas | Helium (1 mL/min) |

| Injector | Split mode |

| Temperature Program | Initial: 60°C for 5 min, Ramp: 10°C/min to 270°C, Hold: 15 min at 270°C |

| Detector | Mass Spectrometer (MS) |

| Ion Source Temp. | 230°C |

Challenges and Future Perspectives in the Research of 1,2,3,5 Tetra O Acetyl L Ribofuranose

Exploration of Novel Reaction Pathways and Protecting Group Strategies

A key challenge lies in achieving regioselectivity—the ability to protect or deprotect a specific hydroxyl group while leaving others untouched. Research into chemoenzymatic strategies has shown great promise in this area. For instance, lipases have been used to catalyze the regioselective deacetylation of peracetylated ribofuranose. researchgate.net The lipase (B570770) from Candida rugosa has been shown to selectively remove the acetyl group at the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, providing a convenient one-step method to prepare 1,2,3-tri-O-acetyl-β-D-ribofuranose. researchgate.net Such enzymatic methods offer mild reaction conditions and high selectivity that are often difficult to achieve with purely chemical methods.

Future perspectives in this area involve the discovery and engineering of new enzymes with tailored specificities for L-sugars. Developing novel protecting groups that are orthogonal—meaning they can be removed under different conditions without affecting each other—is another critical avenue of research. neliti.com An ideal protecting group strategy would minimize the number of synthetic steps, maximize yield, and allow for precise manipulation of the ribofuranose scaffold. The exploration of "one-pot" reactions, where multiple transformations occur in a single reaction vessel, could also dramatically streamline the synthesis of L-ribofuranose derivatives.

| Strategy | Description | Potential Advantages | Research Direction | Reference |

|---|---|---|---|---|

| Chemical Acylation/Deacylation | Use of chemical reagents (e.g., acetic anhydride (B1165640), pyridine) to add or remove acetyl groups. | Well-established methods. | Improving selectivity to avoid mixtures of products. | google.com |

| Enzymatic Deacetylation | Utilizing enzymes, such as lipases, to selectively remove specific acetyl groups. | High regioselectivity, mild reaction conditions. | Discovery of enzymes specific for L-enantiomers; immobilization for reusability. | researchgate.net |

| Orthogonal Protecting Groups | Employing different types of protecting groups (e.g., silyl (B83357) ethers, acetals) that can be removed selectively under unique conditions. | Allows for precise, stepwise modification of the sugar. | Development of new protecting groups compatible with complex syntheses. | researchgate.netneliti.com |

Expanding the Scope of Derived Complex Carbohydrates and Nucleosides for Research Applications

This compound is a valuable intermediate primarily because it serves as a precursor for L-nucleosides. pharmaffiliates.comresearchgate.net L-nucleoside analogues are mirror images of natural nucleosides and are of immense interest in drug development because they are often poor substrates for the enzymes that degrade natural nucleosides, leading to longer biological half-lives. tandfonline.com They have found applications as potential inhibitors of HIV and as components of nuclease-resistant "antisense" oligonucleotides. tandfonline.com

The synthesis of these target molecules from this compound typically involves a glycosylation reaction, where the acetylated sugar is coupled with a nucleobase (such as thymine (B56734) or cytosine). researchgate.net A significant challenge is controlling the stereochemistry of this reaction to ensure the formation of the desired β-anomer, which is often the biologically active form.

Future research aims to expand the library of compounds that can be synthesized from this L-ribose derivative. This includes not only novel L-nucleosides with different base modifications but also more complex carbohydrates and glycoconjugates. The unique stereochemistry of L-sugars could lead to the discovery of molecules with entirely new biological functions. For example, incorporating L-ribofuranose into larger oligosaccharide structures could yield compounds that interact differently with biological receptors compared to their D-counterparts. As synthetic methods become more efficient, it will be possible to explore these possibilities more broadly, potentially leading to new classes of therapeutic agents and research tools. wikipedia.org

| Derived Compound Class | Synthetic Utility | Potential Research Application | Reference |

|---|---|---|---|

| L-Nucleoside Analogues | This compound is a key building block for coupling with various nucleobases. | Development of antiviral (e.g., anti-HIV, anti-HBV) and anticancer agents with enhanced enzymatic stability. | researchgate.nettandfonline.com |

| Antisense Oligonucleotides | Incorporation of L-nucleosides into DNA or RNA strands. | Creation of nuclease-resistant oligonucleotides for gene silencing therapies. | tandfonline.com |

| Complex L-Carbohydrates | Serves as a monosaccharide unit for the synthesis of L-oligosaccharides and L-polysaccharides. | Studying carbohydrate-protein interactions; development of novel biomaterials and probes. | wikipedia.org |

Q & A

Q. What are the standard synthetic protocols for preparing 1,2,3,5-tetra-O-acetyl-L-ribofuranose, and how is purity ensured?

The compound is synthesized via acetylation of L-ribose using acetic anhydride in the presence of a catalyst (e.g., pyridine or HSO). Post-reaction, purification is achieved through recrystallization (e.g., using ethanol or chloroform) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated via HPLC (≥98% purity) and H/C NMR spectroscopy to confirm acetylation at all four hydroxyl positions .

Q. How is the compound characterized structurally and analytically?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm acetylation patterns and stereochemistry (e.g., β-anomer configuration via coupling constants) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (318.28 g/mol) and isotopic patterns .

- Elemental Analysis : Carbon/hydrogen ratios are verified to match theoretical values (CHO) .

- Chromatography : HPLC/GC monitors purity and stability under varying storage conditions .

Q. What are the solubility and storage recommendations for this compound?

The compound is readily soluble in chloroform, DMSO, and acetonitrile but insoluble in water. For long-term stability, store at +5°C in anhydrous conditions to prevent hydrolysis of acetyl groups .

Advanced Research Questions

Q. How does low-energy electron attachment influence the decomposition of this compound, and what implications does this have for DNA damage studies?

In gas-phase experiments, dissociative electron attachment (DEA) at 0–11 eV induces fragmentation via cleavage of C–O bonds and acetyl group loss. Strong resonances at 1.6–1.8 eV (π* shape resonances localized on acetyl groups) suggest the sugar unit in DNA may actively contribute to strand breaks under electron irradiation. This is studied using crossed electron-molecular beam setups with mass spectrometric detection .

Q. How can isotopic labeling (e.g., 13^{13}13C) of this compound be optimized for NMR-based structural studies of RNA?

Synthesis of C-labeled derivatives involves using C-enriched acetic anhydride or ribose precursors. For example, [1,2,3,4,5–C]-labeled intermediates are prepared via selective protection/de-protection steps, followed by acetylation. Purification challenges (e.g., isotopic dilution) are addressed using reverse-phase HPLC .

Q. What methodological approaches resolve contradictions in reported biological activities (e.g., cytotoxicity vs. immunomodulatory effects)?

Discrepancies arise from concentration-dependent effects:

- Anti-tumor activity : Observed at micromolar concentrations (e.g., IC = 50 µM in leukemia cell lines) via ROS induction .

- Cytotoxicity : Occurs at higher doses (>100 µM) due to mitochondrial membrane disruption.

Experimental validation requires dose-response assays across multiple cell lines and controls for acetyl group hydrolysis artifacts .

Q. How is this compound utilized as a precursor in nucleoside analog synthesis (e.g., antiviral agents)?

It serves as a glycosyl donor in nucleoside synthesis. For example, condensation with 2-bromo-5,6-dichlorobenzimidazole in refluxing acetonitrile yields ribofuranosyl-benzimidazole intermediates. Critical parameters include:

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., acetyl migration or anomerization)?

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in glycosylation reactions?

Density functional theory (DFT) calculations model transition states for acetyl group cleavage and glycosidic bond formation. Key findings include:

- Activation energy : ~25 kcal/mol for β-anomer formation.

- Solvent effects : Acetonitrile stabilizes oxocarbenium ion intermediates, enhancing β-selectivity .

Methodological Notes

- Contradictory data resolution : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) and validate via orthogonal techniques (e.g., NMR + MS).

- Advanced applications : Prioritize studies on its role in RNA folding (via C-labeled derivatives) or electron-induced DNA damage mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.